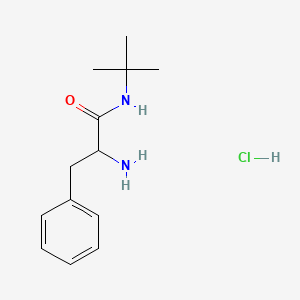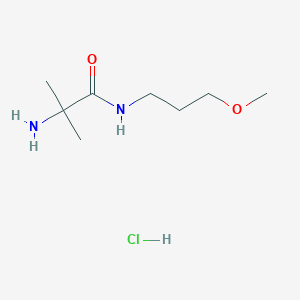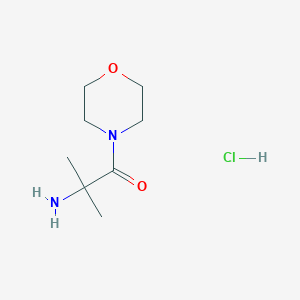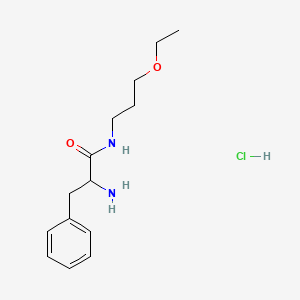![molecular formula C13H13NO2S B1527572 4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid CAS No. 1455970-53-2](/img/structure/B1527572.png)
4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid
Übersicht
Beschreibung
4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid, also known as 4-[2-thiophene-3-yl-ethylamino]benzoic acid (TTEBA), is a derivative of benzoic acid, which is a type of carboxylic acid. It is a white crystalline solid with a molecular weight of 254.28 g/mol and a melting point of 122-124°C. TTEBA is an important intermediate for the synthesis of pharmaceuticals and other organic compounds. It has been used in the synthesis of various drugs, such as thiophene derivatives, anticonvulsants, and antibiotics.
Wirkmechanismus
TTEBA has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the brain. It has been shown to inhibit AChE in a dose-dependent manner, and it has been suggested that this inhibition may be due to its ability to form a covalent bond with the active site of the enzyme.
Biochemische Und Physiologische Effekte
TTEBA has been shown to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the brain. It has also been found to have anti-inflammatory, antioxidant, and anticonvulsant properties. In addition, it has been shown to possess antinociceptive and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
TTEBA has several advantages for use in lab experiments. It is relatively stable and can be stored at room temperature. It is also relatively inexpensive and can be easily synthesized from benzoic acid and thiophene-3-ethanamine. However, there are some limitations to its use in lab experiments. It is highly sensitive to light and air, and it can be easily oxidized. In addition, it is not soluble in water and must be dissolved in organic solvents.
Zukünftige Richtungen
The potential applications of TTEBA are vast and are still being explored. Some of the potential future directions include further research into its mechanism of action, its potential use as a drug, its use in the synthesis of other organic compounds, and its potential use in the development of new therapies. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
TTEBA has been widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It has been used in the synthesis of various drugs, such as thiophene derivatives, anticonvulsants, and antibiotics. It is also used as a starting material for the synthesis of other organic compounds, such as polymers and dyes.
Eigenschaften
IUPAC Name |
4-(2-thiophen-3-ylethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(16)11-1-3-12(4-2-11)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMWITIDLQUEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)
methylamine](/img/structure/B1527494.png)









![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)
